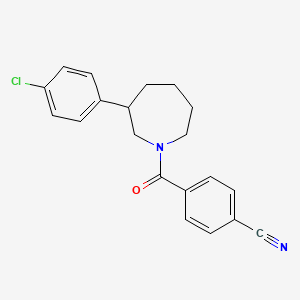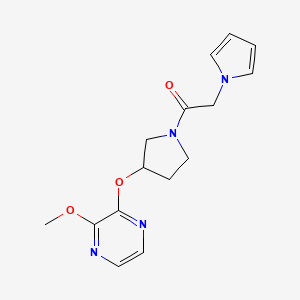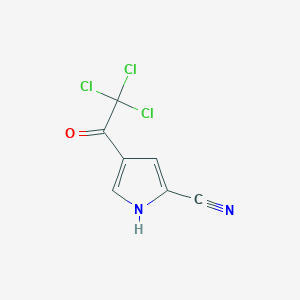
4-(3-(4-Chlorophenyl)azepane-1-carbonyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(4-Chlorophenyl)azepane-1-carbonyl)benzonitrile, also known as CP-154,526, is a compound that belongs to the class of benzamide derivatives. It has been widely studied for its potential therapeutic applications in various diseases, including anxiety, depression, and addiction.
Mechanism of Action
4-(3-(4-Chlorophenyl)azepane-1-carbonyl)benzonitrile acts as a selective antagonist of CRF type 1 receptors. CRF is a neuropeptide that is involved in the body's response to stress. When CRF is released in response to stress, it activates the hypothalamic-pituitary-adrenal (HPA) axis, which leads to the release of cortisol, a stress hormone. 4-(3-(4-Chlorophenyl)azepane-1-carbonyl)benzonitrile blocks the activity of CRF, which in turn reduces the release of cortisol and other stress-related hormones.
Biochemical and Physiological Effects:
4-(3-(4-Chlorophenyl)azepane-1-carbonyl)benzonitrile has been shown to have a number of biochemical and physiological effects. In animal models, it has been found to reduce anxiety-like behavior and to have antidepressant-like effects. It has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, 4-(3-(4-Chlorophenyl)azepane-1-carbonyl)benzonitrile has been found to reduce the release of stress-related hormones, such as cortisol, in response to stress.
Advantages and Limitations for Lab Experiments
One advantage of 4-(3-(4-Chlorophenyl)azepane-1-carbonyl)benzonitrile is that it has been extensively studied in animal models, which makes it a useful tool for investigating the role of CRF in stress-related behaviors. However, one limitation of 4-(3-(4-Chlorophenyl)azepane-1-carbonyl)benzonitrile is that it is not very selective for CRF type 1 receptors and can also bind to other receptors, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 4-(3-(4-Chlorophenyl)azepane-1-carbonyl)benzonitrile. One area of interest is the potential therapeutic applications of 4-(3-(4-Chlorophenyl)azepane-1-carbonyl)benzonitrile in the treatment of anxiety, depression, and addiction in humans. Another area of interest is the development of more selective CRF type 1 receptor antagonists that can be used to investigate the role of CRF in stress-related behaviors. Finally, there is a need for further research on the biochemical and physiological effects of 4-(3-(4-Chlorophenyl)azepane-1-carbonyl)benzonitrile, particularly in humans.
Synthesis Methods
The synthesis of 4-(3-(4-Chlorophenyl)azepane-1-carbonyl)benzonitrile involves the reaction of 4-chlorophenylacetonitrile with 1-azepanecarbonyl chloride in the presence of a base. The resulting compound is then treated with benzoyl chloride to obtain the final product. The overall yield of this synthesis method is approximately 25%.
Scientific Research Applications
4-(3-(4-Chlorophenyl)azepane-1-carbonyl)benzonitrile has been extensively studied for its potential therapeutic applications in the treatment of anxiety, depression, and addiction. In preclinical studies, it has been shown to block the activity of corticotropin-releasing factor (CRF), a neuropeptide that plays a key role in stress-related behaviors. 4-(3-(4-Chlorophenyl)azepane-1-carbonyl)benzonitrile has been found to reduce anxiety-like behavior in animal models and has also been shown to have antidepressant-like effects.
properties
IUPAC Name |
4-[3-(4-chlorophenyl)azepane-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O/c21-19-10-8-16(9-11-19)18-3-1-2-12-23(14-18)20(24)17-6-4-15(13-22)5-7-17/h4-11,18H,1-3,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOICZEFDPGLVRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2853574.png)

![2-(benzyloxy)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2853576.png)
![1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropan-1-amine;hydrochloride](/img/structure/B2853577.png)


![2-{2-azaspiro[5.6]dodecan-2-yl}-N-(cyanomethyl)acetamide](/img/structure/B2853581.png)

![4-fluoro-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2853585.png)




![2-(3-((4-(4-methylpiperidine-1-carbonyl)cyclohexyl)methyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide](/img/structure/B2853596.png)